2,5-Dimethoxypyrrolidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,5-dimethoxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-10-6-3-4-7(11-2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
CVQPJFJIPITXJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(N1C=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dimethoxypyrrolidine 1 Carbaldehyde
Established Preparative Routes and Optimization Parameters
Anodic Oxidation and Electrochemical Synthesis Pathways
Electrochemical methods, particularly anodic oxidation, represent a powerful and direct route for the synthesis of 2,5-dimethoxypyrrolidine derivatives. This approach avoids the need for chemical oxidizing agents by utilizing an electric current to facilitate the reaction. The anodic methoxylation of N-formylated alicyclic amines, such as N-formylpyrrolidine, has been demonstrated as a viable pathway. scispace.com
In this process, the N-formylpyrrolidine is oxidized at the anode in a methanol (B129727) solution, which acts as both the solvent and the source of the methoxy (B1213986) groups. The reaction is typically carried out in an undivided cell using graphite (B72142) electrodes. scispace.comorgsyn.org The supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) or tetraethylammonium (B1195904) p-toluenesulfonate, is crucial for conductivity. scispace.comorgsyn.org
A key parameter in this synthesis is the amount of electrical charge passed through the solution. It has been noted that if more than 2.2–2.5 Faradays per mole (F/mol) of electricity is passed, the reaction can proceed to form N-carbomethoxy-2,5-dimethoxypyrrolidine. orgsyn.org This indicates that the formation of the desired 2,5-dimethoxy structure is achievable through careful control of the electrochemical conditions. Temperature is another critical factor, with temperatures below 50°C being optimal to prevent lower yields. orgsyn.org
The following interactive table summarizes the conditions and outcomes of anodic methoxylation of N-formylpyrrolidine from a laboratory-scale experiment. scispace.com
| Substrate | Charge (F/mol) | Methanol Passed (dm³) | Product | Yield (%) | Boiling Point (°C/mmHg) |
| N-Formylpyrrolidine | 4 | 8.4 | N-Formyl-2-methoxypyrrolidine | 77-80 | 69-75/1.5 |
Note: The table shows the synthesis of the mono-methoxylated product. Further oxidation under controlled conditions can lead to the di-methoxylated compound.
This electrochemical approach offers a high-yield and straightforward operation for synthesizing methoxylated amides, which are valuable precursors. scispace.com The use of flow electrochemistry in an undivided microfluidic electrolysis cell has also been explored for the anodic methoxylation of related N-formylpiperidine, demonstrating the scalability and efficiency of this technique. nih.gov
Chemical Oxidation and Functionalization of Pyrrolidine (B122466) Precursors
Chemical oxidation provides an alternative to electrochemical methods for the introduction of functional groups at the 2- and 5-positions of the pyrrolidine ring. This often involves the use of hypervalent iodine reagents to functionalize N-protected pyrrolidines. nih.gov For instance, reagents like iodosylarenes can be used to introduce groups at the α-position of amides, carbamates, and ureas, which can then be converted to the desired methoxy groups. nih.gov
The direct chemical oxidation of N-protected pyrrolidines can lead to products that are readily ionized to N-acyliminium ions. nih.gov These reactive intermediates can then be trapped by nucleophiles, such as methanol, to yield the corresponding methoxylated products. The choice of the nitrogen-protecting group and the oxidizing agent is critical for the success of these reactions.
One study demonstrated the use of (PhIO)n/TMSN3 for the α-azidonation of N-protected pyrrolidines. nih.gov While this introduces an azide (B81097) group, similar strategies employing different reagents could potentially lead to the introduction of oxygen-containing functionalities. Further research has shown that treatment of a carbamate (B1207046) with dichloro(4-nitrophenyl)iodane can result in an α,β,β-oxidation product, and the addition of methanol can trap the N-acyliminium ion to form a methoxy derivative. nih.gov
Novel and Sustainable Synthetic Strategies
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 2,5-Dimethoxypyrrolidine-1-carbaldehyde. A key aspect of this is the use of environmentally friendly solvents. For instance, the synthesis of 2-pyrrolidinone (B116388) derivatives has been achieved using ethanol (B145695) as an eco-friendly solvent. The application of microwave-assisted organic synthesis (MAOS) is another strategy that aligns with green chemistry principles by often reducing reaction times and increasing energy efficiency. nih.gov
The development of synthetic methods that are "fit for purpose" also contributes to sustainability by improving efficiency and reducing waste. researchgate.net The direct use of biosourced materials, such as levulinic acid for the synthesis of pyrrolidone derivatives, is a prime example of employing renewable feedstocks. These approaches aim to minimize the environmental impact of chemical synthesis by sidestepping laborious purification steps and reducing the use of raw materials. chemheterocycles.com
Catalytic Methods for Enhanced Yields and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields and improved selectivity. In the context of pyrrolidine synthesis, various catalytic systems have been developed. For example, palladium-catalyzed hydroarylation can be used to produce 3-aryl pyrrolidines, demonstrating the power of metal catalysis in functionalizing the pyrrolidine ring. nih.gov
Furthermore, chiral amine-derived iridacycle complexes have been shown to catalyze the annulation of diols and primary amines to provide chiral N-heterocycles, including enantioenriched pyrrolidines. organic-chemistry.org The use of transaminases in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones is a notable biocatalytic approach that can achieve high enantiomeric excess. acs.org
The aforementioned Palladium(II)-catalyzed aerobic oxidative cyclization is another excellent example of a catalytic method that provides high stereoselectivity in the synthesis of cis-2,5-disubstituted pyrrolidines. nih.govacs.org These catalytic methods are essential for creating complex molecular architectures with high efficiency and control.
Scale-Up Considerations and Industrial Synthesis Potential
The transition of the synthesis of this compound from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of several critical factors. These include the selection of economically viable and readily available starting materials, optimization of reaction conditions to ensure safety and efficiency, and the development of robust purification and waste management protocols. While specific large-scale synthesis data for this compound is not extensively published, principles derived from the industrial production of related pyrrolidine and heterocyclic compounds can be applied to assess its potential.
A key consideration for industrial synthesis is the choice of the foundational chemical pathway. A likely scalable approach would involve the reaction of a succinaldehyde (B1195056) precursor, such as 2,5-dimethoxytetrahydrofuran (B146720), with a source of ammonia, followed by formylation of the resulting pyrrolidine nitrogen. 2,5-dimethoxytetrahydrofuran is an attractive starting material as it can be converted to the necessary dialdehyde (B1249045) in situ under acidic conditions. google.com
The formylation step, introducing the carbaldehyde group onto the pyrrolidine nitrogen, is crucial. In a laboratory setting, this might be achieved using various formylating agents. For industrial production, however, the choice of reagent is dictated by cost, safety, and atom economy. A Vilsmeier-Haack type reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide (DMF), is a common method for formylating heterocyclic compounds. chemicalbook.com Optimizing the stoichiometry, temperature, and reaction time for this step would be critical to maximize yield and minimize the formation of impurities on a large scale.
Process optimization would focus on several key areas:
Solvent Selection: Identifying a solvent that is effective for the reaction, easily recoverable, and has a favorable safety and environmental profile is paramount. While syntheses of related compounds have used solvents like toluene (B28343) or have been conducted under solvent-free conditions, industrial processes often favor greener alternatives or solvent recycling systems to reduce costs and environmental impact. chemicalbook.comresearchgate.net
Catalyst Efficiency: If the chosen synthetic route is catalytic, the catalyst's cost, activity, stability, and recyclability are major concerns. For instance, the industrial synthesis of pyrrolidine itself employs a fixed-bed cobalt- and nickel oxide catalyst, highlighting the importance of heterogeneous catalysis for continuous processing and ease of separation. wikipedia.org
Work-up and Purification: Developing a scalable purification method is essential. Industrial-scale operations typically favor crystallization or distillation over chromatographic methods, which are often not economically feasible for large quantities. The process would need to be designed to yield a product of high purity that meets industrial specifications, potentially involving multi-stage purification techniques like extractive and azeotropic distillation. wikipedia.org
Thermal Management: Exothermic reactions must be carefully controlled to prevent runaway reactions. The design of the reactor and cooling systems is a critical safety and efficiency consideration in scaling up chemical processes. nih.gov
Below is a comparative table outlining potential considerations for scaling up the synthesis.
| Parameter | Laboratory Scale Approach | Potential Industrial Scale-Up Strategy | Rationale for Scale-Up |
| Starting Material | High-purity 2,5-dimethoxytetrahydrofuran | Technical grade 2,5-dimethoxytetrahydrofuran or alternative succinaldehyde source | Cost reduction and supply chain security. |
| Reaction Type | Batch processing in round-bottom flasks | Continuous flow reaction or large-scale batch reactors with advanced monitoring. | Improved heat management, safety, and process control. |
| Formylating Agent | Various reagents (e.g., formic acid derivatives) | Cost-effective and highly efficient agents like DMF/POCl₃ (Vilsmeier-Haack). | Lower raw material costs and higher conversion rates. |
| Purification | Flash column chromatography | Crystallization, vacuum distillation, or extractive distillation. | Economic feasibility and high throughput for large volumes. wikipedia.orgnih.gov |
| Solvent Usage | Organic solvents (e.g., Toluene, THF) | Solvent-free conditions, use of greener solvents, or implementation of solvent recovery systems. researchgate.netnih.gov | Reduced environmental impact and operational costs. |
Further research into process development and optimization would be required to fully realize the industrial synthesis potential of this compound. Pilot plant studies would be essential to validate the scalability of the chosen synthetic route and to identify and mitigate any potential operational challenges before committing to full-scale production.
Reactivity and Transformational Chemistry of 2,5 Dimethoxypyrrolidine 1 Carbaldehyde
Reactions at the Pyrrolidine (B122466) Ring System
The pyrrolidine core of 2,5-Dimethoxypyrrolidine-1-carbaldehyde, featuring methoxy (B1213986) groups at the C2 and C5 positions, is susceptible to a variety of transformations that can alter the ring structure itself or modify its substitution pattern.
The 2,5-dimethoxy substitution pattern renders the pyrrolidine ring susceptible to ring-opening reactions under specific conditions, particularly in the presence of acid catalysts. This reactivity is analogous to the behavior of 2,5-dimethoxytetrahydrofuran (B146720), which can undergo acid-catalyzed ring-opening to form a 1,4-dicarbonyl compound. researchgate.netnih.gov In the case of this compound, acidic hydrolysis can lead to the cleavage of the C-N bonds, ultimately yielding succinaldehyde (B1195056) and methylamine (B109427) derivatives.
This ring-opening can be a key step in synthetic pathways that use the pyrrolidine as a masked 1,4-dicarbonyl equivalent. Subsequent reactions with primary amines or other nucleophiles can lead to the formation of pyrrole (B145914) derivatives through a Paal-Knorr type condensation. nih.govresearchgate.net The reaction sequence involves the in situ generation of the 1,4-dicarbonyl species, which then readily undergoes cyclization.
The table below summarizes the expected products from the ring-opening and re-cyclization of this compound with various primary amines.
| Reactant | Product | Reaction Type |
| Water (acidic) | Succinaldehyde, Methylamine | Ring-Opening |
| Aniline (acidic) | 1-Phenylpyrrole | Ring-Opening/Re-Cyclization |
| Glycine (acidic) | 2-(Pyrrol-1-yl)acetic acid | Ring-Opening/Re-Cyclization |
The methoxy groups at the C2 and C5 positions of this compound are potential leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents onto the pyrrolidine skeleton. The presence of the N-formyl group, being electron-withdrawing, can influence the reactivity of these positions.
Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to react at the C2 and C5 positions, leading to the formation of 2,5-disubstituted pyrrolidines with new carbon-carbon bonds. nih.govchadsprep.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Furthermore, functionalization can be achieved through the in-situ formation of an N-acyliminium ion intermediate under Lewis acidic conditions. This electrophilic species can then be trapped by various nucleophiles, including electron-rich aromatic compounds and organometallic reagents, to afford substituted pyrrolidine derivatives. nih.gov
The following table illustrates potential substitution reactions on the pyrrolidine skeleton.
| Reagent | Expected Product | Reaction Type |
| Phenylmagnesium bromide | 2,5-Diphenylpyrrolidine-1-carbaldehyde | Nucleophilic Substitution |
| Allyltrimethylsilane / Lewis Acid | 2,5-Diallylpyrrolidine-1-carbaldehyde | N-Acyliminium Ion Trapping |
| Benzene / Lewis Acid | 2,5-Diphenylpyrrolidine-1-carbaldehyde | Friedel-Crafts Alkylation |
The stereochemistry of reactions at the C2 and C5 positions of the pyrrolidine ring is a critical aspect of its chemistry. The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a significant area of research due to their prevalence in biologically active molecules and as chiral ligands in asymmetric catalysis. nih.govacs.orgrsc.org
Stereochemical outcomes, whether retention or inversion of configuration, are dictated by the reaction mechanism. For instance, sequential SN2 displacements on a suitable precursor can lead to a stereospecific cyclization, affording a particular stereoisomer of the 2,5-disubstituted pyrrolidine. nih.gov
In reactions involving N-acyliminium ion intermediates, the stereoselectivity of the nucleophilic attack can often be controlled by the choice of protecting group on the nitrogen and the reaction conditions. For example, certain protecting groups may favor the formation of cis-pyrrolidines, while others may lead to the trans-isomer as the major product. acs.org The ability to control the stereochemistry is crucial for the synthesis of specific target molecules. rsc.orgresearchgate.netnih.gov
Transformations Involving the Formyl Group (–CHO)
The formyl group of this compound is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.
The aldehyde functionality of the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, can be employed for the oxidation.
Reduction of the formyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) is a mild reducing agent that will selectively reduce the aldehyde to an alcohol. Stronger reducing agents, like lithium aluminum hydride, can potentially reduce both the formyl group and the amide linkage, leading to the corresponding N-methylpyrrolidine derivative.
The table below outlines the products of oxidation and reduction of the formyl group.
| Reagent | Product | Transformation |
| KMnO₄ | 2,5-Dimethoxypyrrolidine-1-carboxylic acid | Oxidation |
| NaBH₄ | (2,5-Dimethoxypyrrolidin-1-yl)methanol | Reduction to Alcohol |
| LiAlH₄ | 1-Methyl-2,5-dimethoxypyrrolidine | Reduction to Amine |
The electrophilic carbon of the formyl group is susceptible to attack by a wide array of nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Grignard reagents and organolithium reagents will add to the formyl group to produce secondary alcohols after an aqueous workup. masterorganicchemistry.comresearchgate.netstudylib.net The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgudel.edumasterorganicchemistry.comlibretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the Wittig reagent used. wikipedia.orgorganic-chemistry.org
These initial addition products can often undergo further derivatization, expanding the synthetic utility of this compound. For example, the secondary alcohol formed from a Grignard reaction can be subsequently oxidized to a ketone or used in etherification reactions.
The following table provides examples of nucleophilic addition reactions to the formyl group.
| Reagent | Intermediate Product | Final Product (after workup/further reaction) | Reaction Type |
| Methylmagnesium bromide | Magnesium alkoxide | 1-(2,5-Dimethoxypyrrolidin-1-yl)ethanol | Grignard Reaction |
| Phenylithium | Lithium alkoxide | (2,5-Dimethoxypyrrolidin-1-yl)(phenyl)methanol | Organolithium Addition |
| Methylenetriphenylphosphorane | Oxaphosphetane | 1-Vinyl-2,5-dimethoxypyrrolidine | Wittig Reaction |
Condensation and Imine Formation Reactions
The carbaldehyde functional group in this compound is a key site for reactivity, readily participating in condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is typically reversible and can be influenced by factors such as pH and the removal of water to drive the equilibrium towards the imine product. youtube.comlibretexts.org
The formation of imines from aldehydes and primary amines is a fundamental reaction in organic synthesis. masterorganicchemistry.comorganic-chemistry.org The general mechanism proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org Pyrrolidine has been noted as an effective organocatalyst for the synthesis of aldimines from aldehydes and various amino compounds, proceeding through an iminium activation pathway under mild conditions. organic-chemistry.org
While specific studies detailing the condensation reactions of this compound are not extensively documented in the provided results, the general reactivity of aldehydes supports this pathway. For instance, various aldehydes react with primary amines to form imines, and this chemistry is a cornerstone of dynamic covalent chemistry. masterorganicchemistry.comnih.gov The stability and reactivity of the resulting imine can be influenced by neighboring functional groups. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |
| Aldehyde | Primary Amine | Imine (Schiff Base) | Condensation | masterorganicchemistry.com |
| Aldehyde | Compound with Amino Group | Aldimine | Nucleophilic Catalysis | organic-chemistry.org |
| Aromatic Aldehydes | Primary Amines | Imines | Condensation (Microwave) | organic-chemistry.org |
Reactivity of the Methoxy Moieties
Cleavage and Deprotection Strategies
One common approach for cleaving methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). However, these harsh conditions may not be suitable for molecules with sensitive functionalities. Milder and more selective methods are often preferred. For instance, a radical hydrogen abstraction reaction has been developed for the selective cleavage of methoxy groups adjacent to hydroxyl groups in carbohydrates. nih.gov This method involves the generation of an alkoxyl radical from the hydroxyl group, which then reacts with the neighboring methoxy group. nih.gov
In the context of solid-phase peptide synthesis, various deprotection strategies are employed for different protecting groups. nih.govnih.gov While not directly targeting methoxy groups, these methodologies highlight the importance of choosing deprotection reagents and conditions that are compatible with the target molecule to avoid side reactions. nih.gov For example, the removal of the Fmoc group in peptide synthesis is typically achieved with a secondary amine like piperidine. nih.gov The efficiency of deprotection can be influenced by factors such as the nature of the deprotection reagent, its concentration, and the reaction time. nih.gov
| Deprotection Strategy | Reagents | Substrate Example | Key Feature | Ref. |
| Radical Hydrogen Abstraction | PhI(OAc)₂, I₂ | Carbohydrates | Selective cleavage next to a hydroxyl group | nih.gov |
| Standard Cleavage | TFA/TIS/Water | Peptides on Resin | Removal of multiple protecting groups | nih.gov |
| Mild Deprotection | t-Butylamine/methanol (B129727)/water | TAMRA-containing oligonucleotides | For sensitive functional groups | glenresearch.com |
| UltraFAST Deprotection | AMA (Ammonium hydroxide/methylamine) | Oligonucleotides with Ac-dC | Rapid deprotection | glenresearch.com |
Participation in Stereodirecting Effects
The stereochemistry of the pyrrolidine ring and its substituents, including the methoxy groups, can significantly influence the outcome of chemical reactions. The presence of substituents can create a specific conformational bias in the five-membered ring, which in turn can direct the approach of incoming reagents. beilstein-journals.org This is a well-established principle in stereoselective synthesis, where existing stereocenters are used to control the formation of new ones. nih.govmdpi.com
Remote participating groups can also exert a stereodirecting effect. rsc.org In glycosylation reactions, for instance, protecting groups at positions distant from the reaction center can influence the anomeric selectivity by stabilizing certain conformations of the oxocarbenium ion intermediate. rsc.org This highlights the potential for the methoxy groups in this compound to influence reactions not only at adjacent positions but also at more remote sites through conformational control.
Mechanistic Elucidation of Reactions Involving 2,5 Dimethoxypyrrolidine 1 Carbaldehyde
Detailed Reaction Mechanism Proposals and Experimental Validation
Currently, there are no specific, detailed reaction mechanism proposals for reactions involving 2,5-Dimethoxypyrrolidine-1-carbaldehyde in the scientific literature. General principles of aldehyde and pyrrolidine (B122466) chemistry can be applied to hypothesize potential reaction pathways, but these would be speculative without experimental validation. Such validation would typically involve techniques like isotopic labeling, spectroscopic analysis of intermediates, and stereochemical studies. The absence of such studies for this specific compound prevents a detailed discussion of its reaction mechanisms.
Kinetic Studies and Rate Determining Steps
Kinetic studies are crucial for understanding the sequence of elementary steps in a reaction and identifying the slowest, or rate-determining, step. This information is fundamental to optimizing reaction conditions and controlling product formation. However, no kinetic data, including reaction rates, rate laws, or activation parameters, have been reported for reactions of this compound.
Transition State Characterization and Energy Profiling
The characterization of transition states, the high-energy species that exist transiently between reactants and products, is a cornerstone of mechanistic chemistry. Computational chemistry often plays a vital role in modeling these transition states and constructing reaction energy profiles. Such profiles provide a quantitative understanding of the energy changes throughout a reaction. For this compound, there is a lack of published research on the computational modeling or experimental characterization of transition states in its reactions.
Role of Solvents, Catalysts, and Additives in Reaction Pathways
The choice of solvent, catalyst, and any additives can significantly influence the pathway and outcome of a chemical reaction. These components can affect reaction rates, selectivity, and even the nature of the products formed by stabilizing or destabilizing intermediates and transition states. While the general effects of these factors are well-established in organic chemistry, their specific roles in reactions of this compound have not been investigated or reported.
Applications of 2,5 Dimethoxypyrrolidine 1 Carbaldehyde in Complex Molecule Synthesis
A Versatile Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 2,5-Dimethoxypyrrolidine-1-carbaldehyde, often derived from natural sources like glutamic acid, makes it an attractive starting material for asymmetric synthesis. This allows chemists to introduce specific stereocenters into a target molecule, a critical aspect in the development of pharmaceuticals where biological activity is often dependent on a precise three-dimensional arrangement of atoms. The strategic placement of the dimethoxy and formyl groups on the pyrrolidine (B122466) ring provides multiple handles for subsequent chemical transformations, enabling the elaboration of the core structure into more complex frameworks with high stereochemical fidelity.
Total Synthesis of Natural Products: A Gateway to Tropane (B1204802) Alkaloids
The pyrrolidine nucleus is a common structural motif in a vast number of alkaloids, including the medicinally significant tropane alkaloids. While direct total syntheses of tropane alkaloids specifically employing this compound are not extensively documented in readily available literature, its role as a precursor to the tropane core is conceptually well-established. The biosynthesis of tropane alkaloids, for instance, proceeds through pyrrolidine-based intermediates. Synthetic strategies often mimic these natural pathways, utilizing functionalized pyrrolidines as key precursors to construct the characteristic bicyclic [3.2.1] octane (B31449) skeleton of tropanes. The aldehyde functionality in this compound can serve as an electrophilic site for intramolecular cyclization reactions, a key step in forming the bridged ring system of tropane alkaloids.
Crafting Bioactive Heterocycles with Precision
The application of this compound extends to the asymmetric synthesis of a diverse range of bioactive heterocycles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to introduce substituents at the 2 and 5 positions with defined stereochemistry is crucial for optimizing biological activity. Chiral 2,5-disubstituted pyrrolidine derivatives, accessible from precursors like this compound, have been utilized as key intermediates in the synthesis of compounds with potential therapeutic applications. The formyl group can be readily converted into other functional groups, or it can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems, further expanding the molecular diversity achievable from this versatile building block.
A Precursor to Diverse Nitrogen-Containing Scaffolds
The chemical reactivity of this compound makes it a valuable starting point for the synthesis of a wide variety of nitrogen-containing molecular scaffolds. The interplay between the nucleophilic nitrogen, the electrophilic aldehyde, and the latent functionality of the methoxy (B1213986) groups allows for a rich and diverse chemistry.
Building Substituted Pyrrolidines and Pyrrolidones
The pyrrolidine ring of this compound can be further functionalized to generate a library of substituted pyrrolidine derivatives. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents to introduce a wide range of substituents at the 1-position. The methoxy groups at the 2 and 5 positions can act as leaving groups under acidic conditions, generating an N-acyliminium ion intermediate. This reactive species can be trapped by various nucleophiles to introduce substituents at these positions, leading to the formation of highly functionalized pyrrolidines.
Furthermore, oxidation of the aldehyde to a carboxylic acid, followed by intramolecular amidation, can provide access to pyrrolidinone (γ-lactam) structures. Pyrrolidinones are another important class of heterocyclic compounds with diverse biological activities. The ability to generate these scaffolds from a common precursor highlights the synthetic utility of this compound.
Constructing Fused and Bridged Heterocyclic Systems
The inherent functionality of this compound makes it an excellent precursor for the construction of more complex fused and bridged heterocyclic systems. The generation of N-acyliminium ions from the dimethoxy acetal (B89532) functionality is a powerful strategy for initiating intramolecular cyclization reactions. By tethering a nucleophilic group to the pyrrolidine nitrogen or to a substituent introduced via the aldehyde, it is possible to construct a variety of fused ring systems.
For instance, an intramolecular Diels-Alder reaction, where the pyrrolidine ring is part of the dienophile or the diene, can lead to the formation of bridged heterocyclic systems. Although specific examples starting directly from this compound are not prevalent in the literature, the principle is a cornerstone of heterocyclic synthesis. The strategic placement of reactive groups on the pyrrolidine scaffold allows for the orchestrated formation of multiple rings in a single synthetic operation, leading to a rapid increase in molecular complexity.
Role in the Advancement of Organic Reaction Methodology
While this compound is primarily utilized as a building block for target-oriented synthesis, its unique reactivity has also contributed to the development of new organic reaction methodologies. The electrochemical synthesis of this compound itself represents an advancement in green chemistry, providing a more sustainable route compared to traditional chemical methods.
Computational and Theoretical Investigations of 2,5 Dimethoxypyrrolidine 1 Carbaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its chemical behavior. Molecular Orbital (MO) theory is a fundamental framework used to describe the distribution and energy of electrons in a molecule. utah.edubccampus.ca For 2,5-Dimethoxypyrrolidine-1-carbaldehyde, an MO analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as these are crucial in determining the molecule's reactivity.
Theoretical calculations, typically using Density Functional Theory (DFT), would reveal that the HOMO is likely localized on the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the methoxy (B1213986) groups, reflecting the high energy of their lone pair electrons. The LUMO, conversely, would be expected to be centered on the carbaldehyde group, specifically on the π* antibonding orbital of the carbonyl C=O double bond. uci.edu The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
Detailed analysis would involve decomposing the molecular orbitals to quantify the contribution of each atomic orbital. nih.gov This provides a more nuanced picture of the electronic distribution and bonding within the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | 1.85 | C-H σ* (ring), N-C σ* |
| LUMO | 0.98 | C=O π* (carbaldehyde) |
| HOMO | -6.45 | n(N), n(O, methoxy) |
| HOMO-1 | -7.12 | n(O, carbonyl), σ(C-N) |
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of this compound is complex due to the flexibility of the pyrrolidine ring and the rotation around several single bonds. Conformational analysis is used to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. mdpi.com
The pyrrolidine ring can adopt various puckered conformations, such as the envelope and twist forms, to minimize steric strain and torsional strain. The positions of the two methoxy groups (cis or trans) and their orientation (axial-like or equatorial-like in any given pucker) are critical determinants of conformational stability. Furthermore, rotation around the N-C bond of the carbaldehyde group leads to different orientations of the formyl group relative to the ring.
Computational methods can systematically explore the potential energy surface of the molecule to locate these stable conformers. researchgate.net By calculating the relative energies of these structures, it is possible to predict the predominant conformation in a given environment. These studies are essential for understanding stereochemical outcomes in reactions where the molecule is used as a chiral auxiliary or reactant.
Table 2: Calculated Relative Energies of Key Conformers Hypothetical relative energies calculated using DFT.
| Conformer Description | Ring Pucker | Methoxy Groups Orientation | N-CHO Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A | Envelope (C2-endo) | trans (di-equatorial) | 180° | 0.00 |
| B | Twist (C1-exo/C2-endo) | trans (equatorial/axial) | 180° | 1.25 |
| C | Envelope (C2-endo) | trans (di-equatorial) | 0° | 2.10 |
| D | Envelope (N-endo) | cis (axial/equatorial) | 180° | 3.50 |
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting how and where a molecule will react. For this compound, reactivity prediction would focus on identifying the most likely sites for electrophilic and nucleophilic attack.
Analysis of the electronic structure provides several reactivity indicators. The distribution of the HOMO and LUMO points to the sites for oxidation (electron donation) and reduction (electron acceptance), respectively. An electrostatic potential (ESP) map would visualize the charge distribution, highlighting electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., carbonyl carbon) regions. rsc.org
More advanced methods involve the calculation of Fukui functions, which indicate the change in electron density when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites with greater precision. These computational predictions are invaluable for designing synthetic routes and anticipating the regioselectivity and stereoselectivity of reactions.
Table 3: Predicted Reactivity Indices for Selected Atoms Illustrative values based on conceptual DFT.
| Atom | Mulliken Atomic Charge | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |
|---|---|---|---|
| C (carbonyl) | +0.45 | 0.05 | 0.38 |
| O (carbonyl) | -0.52 | 0.25 | 0.09 |
| N (ring) | -0.38 | 0.35 | 0.04 |
| C2 (ring) | +0.21 | 0.08 | 0.15 |
| C5 (ring) | +0.22 | 0.07 | 0.16 |
Molecular Dynamics Simulations of Relevant Reaction Intermediates
While quantum mechanical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comacs.org MD simulations would be particularly useful for investigating the behavior of reaction intermediates involving this compound, especially in a solvent.
For instance, if the carbaldehyde reacts with a nucleophile, a tetrahedral intermediate is formed. MD simulations can model the interactions of this intermediate with surrounding solvent molecules, providing insights into its stability, lifetime, and conformational flexibility. nih.gov By tracking the positions of all atoms over time, one can analyze parameters like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the solvation shell structure. This information is crucial for understanding reaction mechanisms in solution.
Table 4: Typical Parameters for an MD Simulation of a Reaction Intermediate in Water
| Parameter | Value / Description |
|---|---|
| System | 1x Intermediate + ~2000 Water Molecules |
| Force Field | AMBER / OPLS-AA |
| Simulation Time | 100 ns |
| Temperature | 298 K (300 K) |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
| Key Analyses | RMSD, RMSF, Hydrogen Bonds, RDFs |
Quantum Mechanical Studies of Reaction Pathways
Quantum Mechanical (QM) studies are essential for elucidating the detailed mechanisms of chemical reactions. nih.gov These methods are used to map the entire potential energy surface for a reaction, from reactants to products, including high-energy transition states. nih.gov
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, QM calculations (primarily DFT) would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting these species.
Frequency calculations are performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). This process provides a detailed, step-by-step energetic profile of the reaction pathway, which is fundamental to understanding reaction kinetics and mechanism. researchgate.net
Table 5: Hypothetical Energy Profile for Nucleophilic Addition Energies relative to reactants, calculated via DFT.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Aldehyde + Nucleophile | 0.0 |
| Transition State (TS) | Nuc--C--O bond forming/breaking | +15.2 |
| Intermediate | Tetrahedral adduct | -5.8 |
| Products | Final product complex | -12.5 |
Advanced Spectroscopic and Analytical Research Methodologies for 2,5 Dimethoxypyrrolidine 1 Carbaldehyde and Its Derivatives
High-Resolution NMR Spectroscopy for Complex Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of 2,5-disubstituted pyrrolidine (B122466) derivatives. The relative orientation of the substituents at the C2 and C5 positions (cis or trans) profoundly influences the chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons.
Detailed analysis of one-dimensional (1D) ¹H NMR spectra can often provide initial insights. For instance, the coupling constants between adjacent protons (e.g., H2-H3 and H4-H5) can differ between diastereomers. However, for unambiguous assignment, two-dimensional (2D) NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), are paramount. NOE is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nucleus in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them.
NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful 2D experiments for establishing the relative stereochemistry. For a 2,5-disubstituted pyrrolidine, a strong NOE correlation between the protons at C2 and C5 is indicative of a cis relationship, as these protons are on the same face of the ring and thus closer in space. Conversely, the absence or weakness of this cross-peak suggests a trans configuration. nih.gov For instance, irradiation of the C2 proton in a cis isomer would lead to a significant enhancement of the C5 proton signal, whereas in a trans isomer, such an enhancement would be minimal or absent. Instead, NOEs would be observed between the C2 proton and adjacent ring protons (e.g., C3). researchgate.net
The expected ¹H NMR spectral data for the cis and trans isomers of a generic 2,5-disubstituted pyrrolidine are summarized in the table below. The exact values for 2,5-Dimethoxypyrrolidine-1-carbaldehyde would require experimental verification, but the trends are illustrative.
Table 1: Representative ¹H NMR Data for Stereochemical Assignment of 2,5-Disubstituted Pyrrolidines
| Parameter | cis-Isomer | trans-Isomer | Rationale |
|---|---|---|---|
| δ H-2 (ppm) | ~ 4.0 - 4.2 | ~ 3.9 - 4.1 | Chemical environment differs due to the relative orientation of the C5 substituent. |
| δ H-5 (ppm) | ~ 4.0 - 4.2 | ~ 3.9 - 4.1 | Similar to H-2, the chemical shift is influenced by the proximity of the C2 substituent. |
| ³J(H2, H3) (Hz) | ~ 5 - 7 | ~ 2 - 4 | Dihedral angle dependence of coupling constants (Karplus relationship). |
| ³J(H4, H5) (Hz) | ~ 5 - 7 | ~ 2 - 4 | Dihedral angle dependence of coupling constants. |
| NOE (H-2 ↔ H-5) | Strong | Weak / Absent | Protons are on the same face of the ring in the cis isomer, leading to a shorter internuclear distance. nih.gov |
Advanced Mass Spectrometry Techniques for Mechanistic Insights
Advanced mass spectrometry (MS) techniques are pivotal for elucidating reaction mechanisms and understanding the fragmentation pathways of N-acylpyrrolidine derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods, often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis.
In the context of this compound, mass spectrometry can be used to follow the course of a reaction, identify intermediates, and characterize the final products. For instance, by using isotopically labeled reagents, one can trace the path of atoms throughout a chemical transformation.
The fragmentation pattern in the mass spectrum is highly dependent on the structure of the molecule. For N-acylpyrrolidines, characteristic fragmentation pathways often involve the pyrrolidine ring. Common fragmentation events include:
α-Cleavage: Fission of the bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and amides. rsc.org For this compound, this could involve the loss of a methoxy (B1213986) group or cleavage of the C2-C3 or C5-C4 bonds.
Loss of the N-acyl group: Cleavage of the N-C(O) bond can lead to the formation of a pyrrolidinium (B1226570) ion and the loss of the formyl group as a neutral radical.
Ring opening: Subsequent to initial fragmentation, the pyrrolidine ring can undergo cleavage, leading to a variety of smaller fragment ions.
Collision-Induced Dissociation (CID) is a tandem MS technique where a specific precursor ion is selected, accelerated, and collided with an inert gas. The resulting product ions provide detailed structural information. By analyzing the CID spectra of proposed reaction intermediates, one can gain strong evidence for a particular reaction mechanism.
Table 2: Plausible Mass Spectral Fragmentation Data for this compound (C₇H₁₃NO₃, MW: 159.18)
| m/z | Proposed Fragment | Plausible Origin |
|---|---|---|
| 159 | [M]⁺ | Molecular Ion |
| 130 | [M - CHO]⁺ | Loss of the formyl group |
| 128 | [M - OCH₃]⁺ | Loss of a methoxy radical via α-cleavage |
| 98 | [M - CHO - OCH₃]⁺ | Sequential loss of formyl and methoxy groups |
| 70 | [C₄H₈N]⁺ | Pyrrolidinium fragment after loss of substituents |
X-Ray Crystallography for Absolute Stereochemical Determination
While NMR spectroscopy is excellent for determining relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique requires a single, well-ordered crystal of the compound of interest. The crystal diffracts X-rays in a unique pattern, which can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. mit.edu When X-rays interact with inner-shell electrons, a phase shift occurs, the magnitude of which is dependent on the atomic number of the atom and the wavelength of the X-rays. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l).
The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the absolute configuration. nih.gov A Flack parameter close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 implies that the crystal is a racemic twin or that the anomalous scattering signal is too weak for a conclusive assignment. nih.gov For light-atom structures (containing only C, H, N, O), obtaining a reliable Flack parameter can be challenging, often requiring high-quality data collected with a longer wavelength X-ray source (e.g., Cu Kα radiation). mit.edu
Table 3: Representative Crystallographic Data for a Derivative of 2,5-Disubstituted Pyrrolidine
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å | Defines the size and shape of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Radiation | Cu Kα (λ = 1.54184 Å) | Longer wavelength enhances anomalous scattering for light atoms. |
| Flack Parameter | 0.05(7) | A value close to 0 confirms the assigned absolute configuration. nih.gov |
| Final R-indices | R1 = 0.045, wR2 = 0.110 | Indicators of the quality of the fit between the model and experimental data. |
Chiral Chromatography and Other Separation Techniques for Enantiomeric Purity
The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral chromatography is the most widely used technique for this purpose. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing Chiral Stationary Phases (CSPs) are the primary methods for separating enantiomers. researchgate.net
CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used. researchgate.netresearchgate.net These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. researchgate.net
The choice of CSP, mobile phase, and temperature are critical parameters that must be optimized to achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers. The mobile phase composition, including the type and concentration of organic modifiers and additives, can significantly impact the retention and selectivity. rsc.org
For the enantiomeric purity analysis of this compound, a screening of different CSPs and mobile phases would be the first step. The table below illustrates a potential set of screening conditions and expected outcomes.
Table 4: Illustrative Chiral HPLC/SFC Screening for Enantiomeric Purity of this compound
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Expected Resolution (Rs) | Comments |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | HPLC (Normal Phase) | 1.8 | Polysaccharide CSPs are often effective for a wide range of compounds. researchgate.net |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol (B129727) (85:15) | SFC | 2.5 | SFC often provides higher efficiency and faster separations than HPLC. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Acetonitrile/Methanol/Acetic Acid/Triethylamine | HPLC (Polar Ionic) | 1.2 | May require additives to improve peak shape and resolution. |
| Pirkle-type (e.g., Whelk-O1) | Hexane/Ethanol (B145695) (80:20) | HPLC (Normal Phase) | > 1.5 | Based on π-π interactions, hydrogen bonding, and steric effects. |
Future Research Directions and Emerging Paradigms for 2,5 Dimethoxypyrrolidine 1 Carbaldehyde Chemistry
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the pyrrolidine (B122466) ring is central to creating a diverse library of molecules based on the 2,5-Dimethoxypyrrolidine-1-carbaldehyde scaffold. Future efforts will likely concentrate on employing novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope for derivatization.
Key areas of exploration include:
Metal-Catalyzed Cross-Coupling: Advanced palladium-catalyzed reactions could be used to introduce aryl or vinyl groups at specific positions on the pyrrolidine ring, building upon established methods for other heterocyclic systems. researchgate.net Similarly, gold- and iridium-catalyzed reactions, known for their unique reactivity in activating alkynes and C-H bonds, could open new pathways for stereodivergent synthesis and functionalization. acs.orgrsc.org
C-H Functionalization: Direct C-H activation and amination strategies, often employing rhodium or iridium catalysts, represent a powerful, atom-economical approach to introduce new substituents onto the pyrrolidine core without the need for pre-functionalized starting materials. nih.gov
Organocatalysis: The use of chiral organocatalysts, particularly those based on proline and its derivatives, could enable highly enantioselective modifications of the this compound structure. mdpi.comrsc.org These metal-free systems offer advantages in terms of reduced toxicity and environmental impact.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild reaction conditions for a variety of transformations, including cross-couplings and C-H functionalizations, which could be adapted for the derivatization of the target compound.
| Catalytic System | Catalyst Example | Potential Transformation | Anticipated Advantage |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ with phosphine (B1218219) ligands | Arylation, Vinylation | Broad substrate scope and reliability. researchgate.net |
| Gold-Catalyzed Cyclization | AuCl(PPh₃)/AgOTf | Stereodivergent synthesis of complex pyrrolidines. rsc.org | Unique reactivity with alkynes for complex structures. rsc.org |
| Rhodium-Catalyzed C-H Amination | Rh₂(OAc)₄ | Direct introduction of nitrogen-containing groups. nih.gov | High atom economy and regioselectivity. nih.gov |
| Asymmetric Organocatalysis | (S)-Proline derivatives | Enantioselective additions and modifications. mdpi.com | Metal-free, environmentally benign reactions. mdpi.com |
Integration into Automated Synthesis and Flow Chemistry Platforms
To accelerate the discovery process, the integration of synthetic routes for this compound derivatives into automated and flow chemistry platforms is a critical future direction. nih.govfu-berlin.de These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for high-throughput library generation. researchgate.netdntb.gov.ua
Future research in this area should focus on:
Development of Flow-Based Synthetic Routes: Converting existing batch syntheses of the core scaffold and its subsequent derivatizations into continuous flow processes. durham.ac.uk This would allow for the rapid and efficient production of analogues.
Automated Library Synthesis: Utilizing robotic systems coupled with flow reactors to perform sequential reactions, purifications, and analyses. This would enable the creation of large, diverse libraries of this compound derivatives for screening in various applications. fu-berlin.de
Real-Time Reaction Optimization: Integrating in-line analytical techniques (e.g., NMR, IR spectroscopy) into flow platforms to allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.
The ability to rapidly synthesize and screen hundreds or thousands of compounds will dramatically accelerate the identification of molecules with desired biological or material properties.
Development of New Synthetic Applications Beyond Current Scope
While the foundational chemistry of pyrrolidines is well-established, future research should aim to uncover novel applications for derivatives of this compound. Based on the known activities of other substituted pyrrolidines, several promising avenues exist. frontiersin.org
Potential new applications to be explored include:
Medicinal Chemistry: The pyrrolidine scaffold is a common motif in FDA-approved drugs. nih.gov Derivatives of this compound could be designed and synthesized as potential inhibitors of enzymes such as pancreatic lipase (B570770) or as modulators of protein-protein interactions, which are relevant in oncology. scispace.commdpi.com
Organocatalysis: Chiral 2,5-disubstituted pyrrolidines are highly effective organocatalysts for a range of asymmetric transformations. nih.govrsc.org New derivatives could be developed as novel catalysts for reactions like Michael additions or aldol (B89426) reactions.
Materials Science: Functionalized pyrrolidines can be incorporated into polymers or other materials to impart specific properties. Research could explore the use of these compounds as building blocks for novel functional materials.
Synergistic Approaches Combining Experimental and Computational Methods
The integration of computational chemistry with experimental synthesis represents a powerful paradigm for modern chemical research. A synergistic approach can significantly reduce the time and resources required for discovery by focusing experimental efforts on the most promising candidates. nih.gov
Future research on this compound should leverage this synergy through:
In Silico Design and Screening: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to design new derivatives with high predicted affinity for specific biological targets. scispace.comresearchgate.net This allows for the virtual screening of thousands of potential structures before committing to their synthesis.
Mechanism Elucidation: Employing computational methods, such as Density Functional Theory (DFT), to understand reaction mechanisms for novel derivatization reactions. This insight can guide the optimization of reaction conditions to improve yields and selectivities.
Predictive Modeling: Developing machine learning models to predict the properties (e.g., solubility, toxicity, reactivity) of new derivatives based on their chemical structure, further refining the selection process for synthesis. nih.gov
| Methodology | Computational Tool/Technique | Objective | Experimental Correlation |
|---|---|---|---|
| Virtual Screening | Molecular Docking, QSAR | Identify derivatives with high predicted biological activity. scispace.comresearchgate.net | Synthesis and in vitro testing of top-ranked compounds. |
| Reaction Pathway Analysis | Density Functional Theory (DFT) | Elucidate mechanisms and predict selectivity of new reactions. | Experimental validation of predicted outcomes and reaction optimization. |
| Property Prediction | ADME/Tox Modeling | Forecast pharmacokinetic and toxicity profiles of new compounds. nih.gov | In vitro ADME/Tox assays on synthesized molecules. |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | Understand ligand-receptor stability and interactions. nih.gov | Biophysical assays (e.g., SPR, ITC) to measure binding kinetics. |
By embracing these future research directions, the scientific community can systematically explore and expand the chemical space around this compound, paving the way for the discovery of new molecules with significant scientific and practical impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
